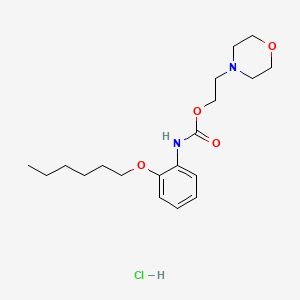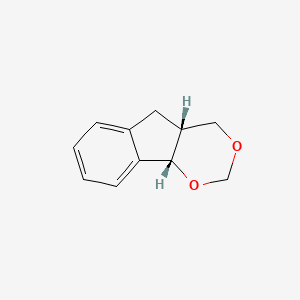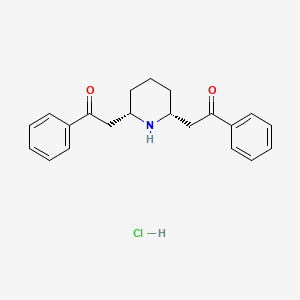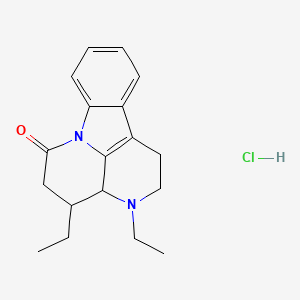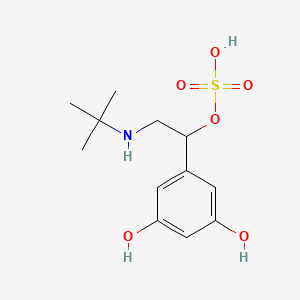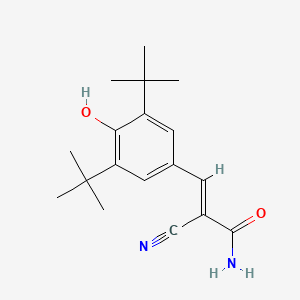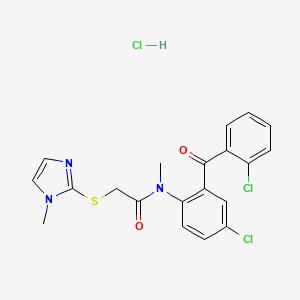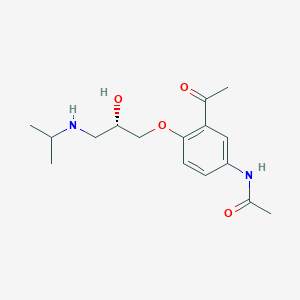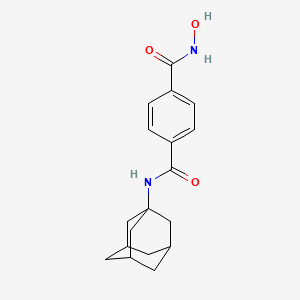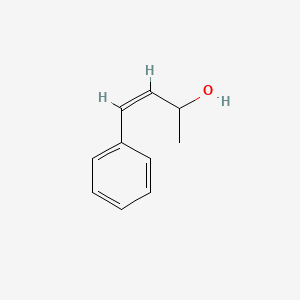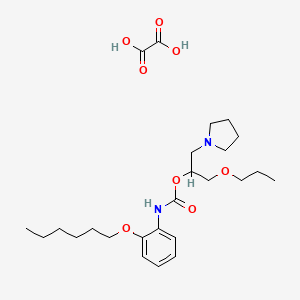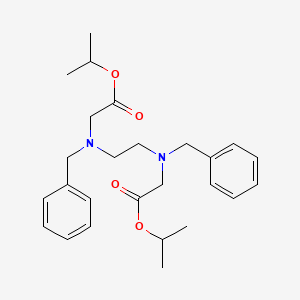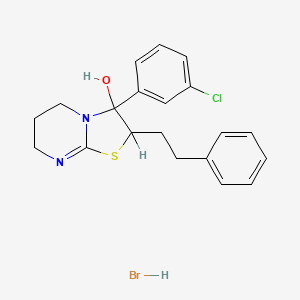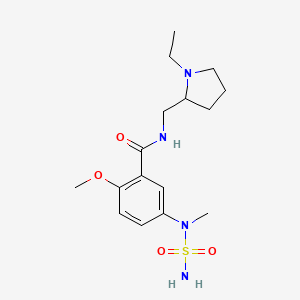
5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an aminosulfonyl group, a pyrrolidinyl group, and a methoxy group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonylation of the benzamide using a sulfonyl chloride derivative under basic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrrolidine derivative in the presence of a suitable base.
Final Assembly: The final step involves the coupling of the aminosulfonyl and pyrrolidinyl intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the aminosulfonyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core and the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives resulting from the reduction of the aminosulfonyl group.
Substitution: Various substituted benzamide and pyrrolidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s functional groups, which allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylacetamide
- N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylpropionamide
- N-(2-Methoxybenzyl)-N-methyl-2-pyrrolidinylbutyramide
Uniqueness
Compared to similar compounds, 5-((Aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide stands out due to the presence of the aminosulfonyl group. This functional group enhances the compound’s solubility and reactivity, making it more versatile in chemical and biological applications.
Eigenschaften
CAS-Nummer |
90763-43-2 |
|---|---|
Molekularformel |
C16H26N4O4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide |
InChI |
InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19(2)25(17,22)23/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,18,21)(H2,17,22,23) |
InChI-Schlüssel |
GQEDRSCSJWFRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N(C)S(=O)(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


